Oxazol-5-amine hydrochloride
Overview
Description
Oxazol-5-amine hydrochloride is a chemical compound belonging to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. Oxazole derivatives have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxazol-5-amine hydrochloride can be synthesized through various methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . Another method includes the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of flow chemistry techniques, which allow for the rapid and efficient synthesis of these compounds. For example, the oxidation of oxazolines to oxazoles can be achieved using manganese dioxide in a packed reactor .
Chemical Reactions Analysis
Types of Reactions
Oxazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents such as manganese dioxide.
Substitution: Direct arylation and alkenylation of oxazoles using palladium-catalyzed reactions.
Cycloaddition: Diels–Alder reactions involving oxazoles as dienes and electrophilic alkenes to form pyridines.
Common Reagents and Conditions
Oxidation: Manganese dioxide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), bromotrichloromethane.
Substitution: Palladium catalysts, phosphine ligands, polar and nonpolar solvents.
Cycloaddition: Electrophilic alkenes, acid-sensitive conditions.
Major Products Formed
Oxidation: Oxazoles from oxazolines.
Substitution: Arylated and alkenylated oxazoles.
Cycloaddition: Pyridines from oxazoles.
Scientific Research Applications
Oxazol-5-amine hydrochloride has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of oxazol-5-amine hydrochloride involves its interaction with various molecular targets and pathways. For example, oxazole derivatives can bind to receptors and enzymes through non-covalent interactions, leading to their biological effects . The specific pathways and targets depend on the particular derivative and its intended application.
Comparison with Similar Compounds
Oxazol-5-amine hydrochloride can be compared with other similar compounds, such as:
Oxazolidine: The saturated form of oxazoline, also used in various applications.
Isoxazole: A structural isomer of oxazole with different biological activities and applications.
This compound is unique due to its specific substitution pattern and the resulting biological activities, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1,3-oxazol-5-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c4-3-1-5-2-6-3;/h1-2H,4H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVKINJMGFWZHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743648 | |
Record name | 1,3-Oxazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947409-94-1 | |
Record name | 1,3-Oxazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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